({5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S2/c1-20(16,17)8-4-2-7(3-5-8)10-12-13-11(18-10)19-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKDZEFZITWKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound {5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is likely to target cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.
Mode of Action
The compound interacts with its target, COX-2, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The compound’s sulfonamide group is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
The compound’s solubility in water is slightly low, which could impact its absorption and bioavailability
Biological Activity
The compound ({5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid , also known as a derivative of 1,3,4-oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and pharmacokinetic profiles of this compound and its analogs.
The molecular formula for this compound is , with a molar mass of approximately 253.28 g/mol. The compound features a sulfonyl group and an oxadiazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O3S |
| Molar Mass | 253.28 g/mol |
| CAS Number | 1257553-09-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The incorporation of the methylsulfonyl group is crucial for enhancing the compound's solubility and biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 180 nM against Rho/MRTF/SRF-mediated gene transcription in a high-throughput screening assay . This suggests that the oxadiazole core may interact with specific biological targets involved in cancer progression.
Cytotoxicity
In vitro assays have indicated that these compounds generally exhibit low cytotoxicity. For example, no significant impact on cell viability was observed up to concentrations of 100 µM . This is particularly relevant for developing therapeutics with minimal side effects.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the oxadiazole ring and the side chains significantly influence biological activity. For instance:
- The presence of a carboxylic acid group is essential for target engagement.
- Variations in the length and structure of alkanoic acid side chains can enhance or diminish potency .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest that these oxadiazole derivatives have favorable pharmacokinetic properties, including high gastrointestinal absorption and reasonable metabolic stability .
Case Studies
- Study on Rho/MRTF/SRF Inhibition : A phenotypic screening identified several potent inhibitors within the oxadiazole class. The study highlighted their mechanism of action involving the modulation of gene transcription pathways linked to cancer cell proliferation .
- Cytotoxicity Assessment : In a comparative study with known antifibrotics like pirfenidone and nintedanib, oxadiazole derivatives exhibited lower cytotoxicity at high concentrations, making them promising candidates for further development .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Solubility : The free carboxylic acid in the target compound and HPOA improves water solubility over esterified derivatives (e.g., ), favoring bioavailability .
- Coordination Chemistry : HPOA forms stable Co²⁺ complexes due to its pyridinyl and oxadiazole moieties, whereas the methylsulfonyl group in the target compound may favor hydrogen bonding or sulfone-specific interactions .
Key Insights :
- The target compound’s methylsulfonyl group may confer anti-inflammatory properties, akin to sulfonamide drugs, though specific studies are lacking .
Q & A
Q. What are the established synthetic routes for ({5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid, and how can reaction conditions be optimized?
The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols. For example, similar oxadiazole-thiol intermediates are alkylated using chloroacetyl chloride under reflux conditions (120°C, 5 hours) in glacial acetic acid, followed by recrystallization from aqueous ethanol . Optimization may focus on solvent choice (e.g., dichloromethane for light-sensitive intermediates ), reaction time, and purification methods (TLC for purity validation ). Elemental analysis and spectroscopic techniques (¹H NMR, IR) are critical for confirming structural integrity .
Q. How can researchers validate the structural identity of this compound and its derivatives?
Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated for analogous cobalt complexes with oxadiazole ligands . For routine characterization, use a combination of:
- ¹H NMR : To confirm proton environments (e.g., methylsulfonyl or oxadiazole protons).
- IR spectroscopy : To identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for acetic acid derivatives).
- Elemental analysis : To verify stoichiometry (e.g., C, H, N, S content) .
- Mass spectrometry : Exact mass data (e.g., 296.0676 g/mol for related compounds) ensures molecular formula accuracy .
Q. What biological activities are associated with structurally similar 1,3,4-oxadiazole derivatives?
Analogous compounds exhibit:
- Anticancer activity : Derivatives with methylsulfonyl groups show promise as kinase inhibitors or STING pathway agonists .
- Anticonvulsant effects : Thiadiazole-sulfanyl acetic acid derivatives modulate ion channels or neurotransmitter systems .
- Enzyme inhibition : For example, cyclooxygenase-2 (COX-2) inhibition is reported for acetamide-linked oxadiazoles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar compounds?
Discrepancies may arise from substituent positioning (e.g., methylsulfonyl vs. methoxy groups) or stereoelectronic effects. For example:
- Pharmacophore mapping : Compare the spatial arrangement of sulfonyl and oxadiazole moieties in active vs. inactive analogs.
- Enzyme assays : Use kinetic studies (e.g., IC₅₀ determinations) to quantify inhibition potency and selectivity .
- Computational modeling : Molecular docking (e.g., with PPARδ or COX-2 crystal structures ) can predict binding modes and explain activity variations.
Q. What strategies are recommended for designing coordination complexes using this compound as a ligand?
The sulfanyl and oxadiazole groups act as bridging ligands. Key considerations include:
- Metal choice : Cobalt(II) forms stable octahedral complexes with oxadiazole-thiolate ligands, as shown in [Co(POA)₂(H₂O)₄]·H₂O .
- Solvent effects : Aqueous conditions favor aqua ligands, while nonpolar solvents may enhance metal-sulfur bonding.
- Spectroscopic validation : UV-Vis (d-d transitions) and EPR can confirm metal-ligand interactions .
Q. How can researchers address challenges in synthesizing derivatives with improved pharmacokinetic properties?
- Prodrug strategies : Introduce boronate or ester groups (e.g., tert-butyl carbamate ) for enhanced bioavailability.
- Hemocompatibility screening : Test hemolytic activity using red blood cell lysis assays, as done for indole-linked oxadiazoles .
- Metabolic stability : Incorporate fluorinated substituents (e.g., trifluoromethyl groups ) to resist cytochrome P450 degradation.
Q. What analytical methods are critical for quantifying this compound in biological matrices?
- LC-MS/MS : Use exact mass measurements (e.g., m/z 296.0676 ) for selective detection in plasma or tissue homogenates.
- Chromatographic separation : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
- Validation parameters : Include linearity (1–1000 ng/mL), recovery rates (>85%), and limits of detection (LOD < 1 ng/mL).
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the anticancer efficacy of oxadiazole derivatives?
Contradictions may stem from:
- Cell-line specificity : Test compounds across diverse cancer models (e.g., TNBC vs. leukemia ).
- Off-target effects : Use CRISPR-Cas9 knockout models to isolate target pathways (e.g., cGAS-STING ).
- Dosing regimens : Compare intratumoral vs. systemic administration in preclinical models .
Methodological Tables
| Parameter | Recommended Method | Example from Literature |
|---|---|---|
| Synthesis Yield | Recrystallization (50% aqueous ethanol) | 75–85% yield for chloroacetyl derivatives |
| Purity Validation | TLC (silica gel, ethyl acetate/hexane 3:7) | Rf = 0.45 for oxadiazole-thiols |
| Enzyme Inhibition | Michaelis-Menten kinetics (NADH depletion) | IC₅₀ = 12 µM for AlaDH inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
